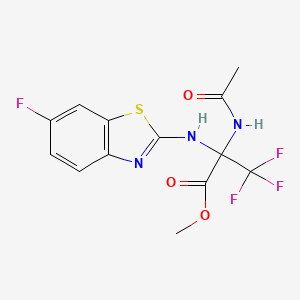![molecular formula C13H10Br2N8O2S4 B11093192 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11093192.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dibrompyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid ist eine komplexe organische Verbindung, die eine einzigartige Struktur aufweist, die Thiadiazol- und Pyridinringe kombiniert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dibrompyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Thiadiazol- und Pyridinzwischenprodukte, gefolgt von ihrer Kupplung unter spezifischen Bedingungen. Zu den in diesen Reaktionen verwendeten üblichen Reagenzien gehören Schwefelquellen, Amine und halogenierte Pyridine. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Dichlormethan (DCM).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung kontinuierlicher Verfahren zur Steigerung der Effizienz. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen wäre unerlässlich, um die industriellen Standards zu erfüllen.
Chemische Reaktionsanalyse
Reaktionstypen
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dibrompyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Nitrogruppen zu Aminen umwandeln.
Substitution: Halogenatome im Pyridinring können durch andere Nukleophile substituiert werden.
Übliche Reagenzien und Bedingungen
Übliche Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, beinhalten aber oft spezifische Temperaturen, Lösungsmittel und Katalysatoren.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyridinring einbringen können.
Wissenschaftliche Forschungsanwendungen
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dibrompyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzymhemmer oder Rezeptormodulator.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.
Industrie: Eingesetzt bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dibrompyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktive Stellen binden, die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren. Die spezifischen beteiligten Wege hängen vom biologischen Kontext und den Zielmolekülen ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic or basic conditions.
Introduction of Amino and Sulfanyl Groups: The amino and sulfanyl groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia or amines and thiols.
Coupling with Pyridine Derivatives: The coupling of the thiadiazole ring with pyridine derivatives is achieved through condensation reactions, often facilitated by coupling agents like EDCI or DCC.
Final Acylation: The final step involves the acylation of the intermediate compound to introduce the acetamide group, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Agents: EDCI, DCC.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized thiadiazoles.
Wissenschaftliche Forschungsanwendungen
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[5-({2-[(3,5-DIBROMO-2-PYRIDINYL)AMINO]-2-OXOETHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dichlorpyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid
- 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Difluorpyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-Dibrompyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol
Eigenschaften
Molekularformel |
C13H10Br2N8O2S4 |
|---|---|
Molekulargewicht |
598.3 g/mol |
IUPAC-Name |
2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H10Br2N8O2S4/c14-5-1-6(15)9(17-2-5)18-7(24)3-27-13-23-21-11(29-13)19-8(25)4-26-12-22-20-10(16)28-12/h1-2H,3-4H2,(H2,16,20)(H,17,18,24)(H,19,21,25) |
InChI-Schlüssel |
FXFXYBIZDUXYSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11093111.png)
![Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11093116.png)
![2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11093119.png)
![5-(4-methylphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11093134.png)
![(16alpha,20E)-16-(nitromethyl)-20-[(propanoyloxy)imino]pregn-5-en-3-yl acetate](/img/structure/B11093136.png)
![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11093138.png)
![(6Z)-6-(4-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11093148.png)
![6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11093157.png)
![3-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B11093162.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B11093175.png)
![4-{[(E)-naphthalen-1-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11093177.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11093183.png)
![6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11093187.png)

